2,2,2-trifluoro-N-[(3S,4R)-4-phenylpyrrolidin-3-yl]acetamide
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Overview
Description
2,2,2-trifluoro-N-[(3S,4R)-4-phenylpyrrolidin-3-yl]acetamide is a chemical compound with the molecular formula C12H13F3N2O. It is known for its unique structure, which includes a trifluoromethyl group and a phenylpyrrolidine moiety.
Preparation Methods
The synthesis of 2,2,2-trifluoro-N-[(3S,4R)-4-phenylpyrrolidin-3-yl]acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with a suitable pyrrolidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
2,2,2-trifluoro-N-[(3S,4R)-4-phenylpyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where common reagents include halides and nucleophiles like amines or thiols
Scientific Research Applications
2,2,2-trifluoro-N-[(3S,4R)-4-phenylpyrrolidin-3-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.
Industry: It may be used in the development of new materials with specific properties, such as fluorinated polymers
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-[(3S,4R)-4-phenylpyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The phenylpyrrolidine moiety may also play a role in modulating the compound’s biological activity by interacting with hydrophobic pockets in the target proteins .
Comparison with Similar Compounds
2,2,2-trifluoro-N-[(3S,4R)-4-phenylpyrrolidin-3-yl]acetamide can be compared with other similar compounds, such as:
2,2,2-trifluoroacetamide: Lacks the phenylpyrrolidine moiety, making it less complex and potentially less biologically active.
N-phenylpyrrolidine: Does not contain the trifluoromethyl group, which may reduce its binding affinity and selectivity.
2,2,2-trifluoro-N-(trifluoromethylsulfonyl)acetamide: Contains an additional trifluoromethylsulfonyl group, which may alter its chemical and biological properties
Properties
Molecular Formula |
C12H13F3N2O |
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Molecular Weight |
258.24 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[(3S,4R)-4-phenylpyrrolidin-3-yl]acetamide |
InChI |
InChI=1S/C12H13F3N2O/c13-12(14,15)11(18)17-10-7-16-6-9(10)8-4-2-1-3-5-8/h1-5,9-10,16H,6-7H2,(H,17,18)/t9-,10+/m0/s1 |
InChI Key |
YFHIIRBVIAFCMB-VHSXEESVSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)NC(=O)C(F)(F)F)C2=CC=CC=C2 |
Canonical SMILES |
C1C(C(CN1)NC(=O)C(F)(F)F)C2=CC=CC=C2 |
Origin of Product |
United States |
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